Ethylamine-N,N-d2

Catalog No.
S1921492
CAS No.
5852-45-9
M.F
C2H7N
M. Wt
47.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine-N,N-d2

CAS Number

5852-45-9

Product Name

Ethylamine-N,N-d2

IUPAC Name

N,N-dideuterioethanamine

Molecular Formula

C2H7N

Molecular Weight

47.1 g/mol

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2

InChI Key

QUSNBJAOOMFDIB-ZSJDYOACSA-N

SMILES

CCN

Canonical SMILES

CCN

Isomeric SMILES

[2H]N([2H])CC
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a spin quantum number (I) of 1, making it NMR-inactive. This property proves beneficial in NMR experiments by eliminating signal interference from the protons in the amine group, allowing for a clearer and more precise analysis of the remaining protons within the molecule.
  • Isotope Tracing Studies: The presence of deuterium atoms allows researchers to track the movement and transformation of ethylamine molecules within a system. By measuring the abundance of Ethylamine-N,N-d2 compared to unlabeled ethylamine, scientists can gain insights into reaction mechanisms, metabolic pathways, and other processes.
  • Mass Spectrometry: Ethylamine-N,N-d2 can be distinguished from unlabeled ethylamine by mass spectrometry due to the mass difference between hydrogen and deuterium. This distinction allows for selective detection and quantification of the isotopically labeled molecule in complex mixtures.

Ethylamine-N,N-d2 is a deuterated derivative of ethylamine, characterized by the molecular formula C₂H₇N and a specific isotopic labeling of the nitrogen atom. This compound is a colorless liquid at room temperature, with a strong ammonia-like odor. Ethylamine itself is a primary amine and serves as a nucleophilic base, participating in various

Similar to those of ethylamine, including:

  • Acylation Reactions: Ethylamine reacts with acyl chlorides to form N-alkylated amides. For example, when reacted with ethanoyl chloride, it forms N-ethylethanamide and ethylammonium chloride .
  • Alkylation Reactions: It can react with haloalkanes (alkyl halides) to form secondary and tertiary amines through nucleophilic substitution mechanisms .
  • Oxidation: Ethylamine can be oxidized to form acetaldehyde using strong oxidizers like potassium permanganate .

These reactions highlight the nucleophilic nature of ethylamine derivatives, allowing them to participate in diverse organic transformations.

The synthesis of Ethylamine-N,N-d2 can be achieved through several methods:

  • Deuterated Ammonia Reaction: Reacting deuterated ammonia with ethanol under appropriate conditions can yield Ethylamine-N,N-d2.
  • Reductive Amination: This method involves the reaction of deuterated acetaldehyde with deuterated ammonia in the presence of reducing agents.
  • Nucleophilic Substitution: Deuterated haloethanes can react with ammonia or amines to produce Ethylamine-N,N-d2 .

These methods emphasize the versatility in synthesizing deuterated compounds for research purposes.

Ethylamine-N,N-d2 finds applications primarily in research settings:

  • Isotopic Labeling: It is used in studies involving isotopic labeling for tracking chemical pathways and mechanisms.
  • Pharmaceutical Development: As a precursor or intermediate in synthesizing pharmaceuticals, it aids in understanding drug metabolism and interactions.
  • Analytical Chemistry: Its unique isotopic signature allows for enhanced detection and quantification in mass spectrometry .

Interaction studies involving Ethylamine-N,N-d2 focus on its reactivity with various electrophiles and its role in complex biochemical pathways. Research has shown that deuterated compounds like Ethylamine-N,N-d2 can provide insights into reaction mechanisms due to their distinct mass characteristics during spectroscopic analysis. This makes them valuable tools for studying enzyme kinetics and metabolic pathways .

Several compounds are structurally or functionally similar to Ethylamine-N,N-d2. Here are some notable examples:

Compound NameStructureUnique Features
MethylamineCH₃NH₂Simpler structure; used widely as a building block
Diethylamine(C₂H₅)₂NHSecondary amine; exhibits different reactivity
Triethylamine(C₂H₅)₃NTertiary amine; more sterically hindered
N-EthylmaleimideC₇H₉N₁O₄SAlkylating agent; interacts specifically with thiols

These compounds share similarities in their amine functionality but differ significantly in their reactivity profiles and applications. Ethylamine-N,N-d2's uniqueness lies in its isotopic labeling, which provides advantages in mechanistic studies and analytical applications.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Irritant

Wikipedia

Ethylamine-N,N-d2

Dates

Modify: 2024-04-14

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